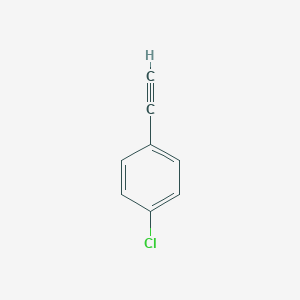

1-Chloro-4-ethynylbenzene

Descripción

Significance of Aryl Ethynyl (B1212043) Halides in Organic Synthesis

Aryl ethynyl halides, the class of compounds to which 1-chloro-4-ethynylbenzene belongs, are of considerable significance in organic synthesis. Their structure incorporates two highly useful functional groups: a terminal alkyne (ethynyl group) and an aryl halide. This combination allows for a wide range of chemical transformations, making them powerful intermediates for constructing complex molecular architectures. cymitquimica.com

The primary utility of aryl ethynyl halides lies in their participation in cross-coupling reactions. The ethynyl group is a key component in Sonogashira couplings, a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. chemblink.com This reaction is fundamental to the synthesis of substituted alkynes and extended π-conjugated systems found in many advanced materials. rsc.org Furthermore, the ethynyl group can readily participate in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to produce highly stable triazole rings. growingscience.comscielo.org.mx

The halogen substituent on the aromatic ring provides another reactive site. It can undergo its own set of cross-coupling reactions (like Suzuki, Stille, or Buchwald-Hartwig couplings) or nucleophilic aromatic substitution. cymitquimica.com The differential reactivity of the ethynyl group versus the aryl halide allows for selective, sequential functionalization, providing chemists with precise control over the synthesis of multifunctional molecules. This versatility makes aryl ethynyl halides indispensable in the synthesis of pharmaceuticals, agrochemicals, liquid crystals, and organic electronic materials. cymitquimica.comstarshinechemical.comsmolecule.com

Historical Context of this compound Research

While specific early research focusing exclusively on this compound is not extensively documented, its history is intrinsically linked to the development of the key chemical reactions that underscore its utility. The rise of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century, particularly the Sonogashira reaction developed in 1975, was a pivotal moment. This discovery provided a reliable method for coupling terminal alkynes with aryl halides, immediately establishing the synthetic value of compounds like this compound.

Another critical area of development was the 1,3-dipolar cycloaddition between azides and alkynes, first described by Rolf Huisgen in the 1960s. growingscience.com The subsequent discovery of copper(I) catalysis for this reaction (the CuAAC or "click" reaction) in the early 2000s revolutionized the field by offering a highly efficient, regioselective, and simple method for synthesizing 1,4-disubstituted 1,2,3-triazoles. growingscience.com This made terminal alkynes, including this compound, highly sought-after reagents.

Synthetic routes to this compound often start from di-halogenated benzenes, leveraging the different reactivities of the halogens. For example, a common strategy involves the selective Sonogashira reaction of 1-chloro-4-iodobenzene (B104392) with a protected acetylene, such as ethynyltrimethylsilane, followed by deprotection to reveal the terminal alkyne. taylorandfrancis.com The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in the Sonogashira coupling allows for selective functionalization at the iodo-position. taylorandfrancis.com

Scope and Research Trajectories of this compound

The research applications of this compound are diverse, spanning organic synthesis, materials science, and medicinal chemistry. Its bifunctional nature continues to be exploited in a variety of modern chemical investigations.

Key Research Applications:

Cross-Coupling Reactions: this compound is a frequently used substrate in Sonogashira reactions to form internal alkynes. It undergoes standard Sonogashira coupling with aryl iodides, which has been used to functionalize surfaces via the formation of C-C bonds. cenmed.comscientificlabs.co.uksigmaaldrich.com It has also been employed as a suitable substrate in the development of more sustainable iron-catalyzed Sonogashira coupling protocols. beilstein-journals.org

Click Chemistry and Cycloadditions: The compound is a key building block in the synthesis of 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition. For instance, it has been reacted with various organic azides to synthesize cis-restricted analogues of Combretastatin (B1194345) A-4, a potent anti-cancer agent. mdpi.com Its reaction with 5-azido-2-(2-methoxyphenyl)benzoxazole has also been studied, yielding the corresponding triazole product. scielo.org.mx

Materials Science: In materials science, this compound is used as a precursor for functional materials. It is listed as a building block for liquid crystals and for phenyleneethynylenes, which are investigated for use in electronic devices. starshinechemical.comtcichemicals.com Recent research has explored its use to modify the surface of cuprous oxide (Cu₂O), a photocatalyst. acs.org Theoretical and experimental studies have shown that decorating Cu₂O surfaces with molecules like this compound can modulate the electronic structure and enhance photocatalytic performance for degrading pollutants like methyl orange. acs.org

Other Synthetic Applications: The compound has been identified as a product formed during the high-temperature oxidation of 4-chlorobiphenyl, which is relevant to understanding the byproducts of combustion. newcastle.edu.au It is also used as a starting material in the synthesis of various substituted aromatic compounds and heterocyclic systems. mdpi.com

The ongoing research trajectory for this compound and related aryl ethynyl halides focuses on developing more efficient and sustainable catalytic systems for their transformation, expanding their use in creating novel functional materials with tailored electronic and optical properties, and their application as versatile building blocks in the synthesis of biologically active molecules.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZJRTMTKGYJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26797-71-7 | |

| Record name | Benzene, 1-chloro-4-ethynyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26797-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90236275 | |

| Record name | Benzene, 1-chloro-4-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-73-4 | |

| Record name | Benzene, 1-chloro-4-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-4-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-4-ethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1 Chloro 4 Ethynylbenzene

Established Synthetic Pathways to 1-Chloro-4-ethynylbenzene

Sonogashira Coupling Approaches for this compound Formation

The Sonogashira cross-coupling reaction is a cornerstone in the formation of carbon-carbon bonds, particularly between sp² and sp hybridized carbon atoms, making it a pivotal method for synthesizing arylalkynes like this compound. wikipedia.orglibretexts.org This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org

Palladium-catalyzed Sonogashira coupling is a widely employed and versatile method for the synthesis of this compound. This reaction facilitates the coupling of a terminal alkyne with an aryl halide. wikipedia.org A common approach involves the reaction of 1-chloro-4-iodobenzene (B104392) with a protected alkyne such as ethynyltrimethylsilane, followed by the deprotection of the trimethylsilyl (B98337) group. taylorandfrancis.com The difference in reactivity between the iodine and chlorine substituents on the benzene (B151609) ring allows for selective coupling at the iodo-position. taylorandfrancis.com

The reaction is typically catalyzed by palladium complexes like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂. libretexts.org While these catalysts are effective, research has also focused on developing more efficient catalytic systems to be used under milder, copper-free, and aerobic conditions. nih.gov The reaction medium is generally basic to neutralize the hydrogen halide byproduct, with amines like diethylamine (B46881) or triethylamine (B128534) often serving as both the base and the solvent. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Sonogashira Reactions

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Ref |

|---|---|---|---|---|---|---|

| 1-Chloro-4-iodobenzene | Ethynyltrimethylsilane | Pd Catalyst, Cu(I) co-catalyst | Amine | Amine | 1-Chloro-4-((trimethylsilyl)ethynyl)benzene | taylorandfrancis.com |

| Aryl Iodides/Bromides | Terminal Alkynes | Pd(OAc)₂ | Dabco | Not Specified | Arylalkynes | nih.gov |

| 1-Iodo-4-nitrobenzene | Phenylacetylene (B144264) | Pd(OAc)₂ | Dabco | Not Specified | 1-Nitro-4-(phenylethynyl)benzene | nih.gov |

In the quest for more economical and environmentally benign synthetic routes, iron and cobalt have emerged as promising alternatives to palladium in catalyzing Sonogashira reactions. nih.govbeilstein-journals.org Research has demonstrated that iron-catalyzed systems can effectively couple terminal alkynes with aryl iodides to produce arylalkynes in good to excellent yields. researchgate.netresearchgate.net For instance, a combination of FeCl₃ and N,N'-dimethylethylenediamine (dmeda) has been shown to be an effective catalyst. researchgate.net Notably, this compound has been identified as a suitable alkyne substrate in these reactions, yielding good to excellent product yields without the formation of homocoupling byproducts. nih.govbeilstein-journals.org

Cobalt catalysts have also been explored for Sonogashira coupling reactions. Cobalt hollow nanospheres, for example, have been utilized as a catalyst for the reaction between aryl iodides and terminal alkynes. beilstein-journals.org These reactions are typically carried out in a nitrogen atmosphere at elevated temperatures. beilstein-journals.org

Table 2: Iron and Cobalt-Catalyzed Sonogashira Reaction Data

| Catalyst System | Aryl Halide | Alkyne Substrate | Yield | Ref |

|---|---|---|---|---|

| Fe(acac)₃ / 2,2'-bipyridine | Aryl Iodides | This compound | Good to Excellent | nih.govbeilstein-journals.org |

| FeCl₃ / dmeda | Aryl Iodides | Terminal Alkynes | Good to Excellent | researchgate.net |

| Cobalt Hollow Nanospheres / Cu co-catalyst | Aryl Iodides | Terminal Alkynes | Not specified | beilstein-journals.org |

Halogenation of Terminal Alkynes for this compound Synthesis

The direct halogenation of terminal alkynes provides an alternative route to 1-haloalkynes. youtube.com This method avoids the use of metal catalysts and can be performed under mild conditions. rsc.org

A metal-free approach for the synthesis of 1-haloalkynes involves the use of N-halosuccinimides (NXS) or N-halophthalimides as halogen sources, activated by an organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgrsc.org This method allows for the efficient preparation of 1-bromoalkynes and 1-iodoalkynes from terminal alkynes at room temperature. rsc.org For the synthesis of chloroalkynes, N-chlorophthalimide can be utilized as the chlorine source. rsc.org The reaction is characterized by its simplicity, short reaction times, and high efficiency. rsc.org In this context, DBU is believed to activate the N-haloimide, making the halogen more electrophilic and susceptible to attack by the terminal alkyne. rsc.orglnu.edu.cn

Organolithium Reagent-Mediated Syntheses and Challenges

Organolithium reagents are highly reactive compounds that serve as potent nucleophiles and strong bases in organic synthesis. taylorandfrancis.comwikipedia.org Their utility in the synthesis of compounds like this compound is accompanied by significant challenges due to their high reactivity. taylorandfrancis.com

One synthetic approach involves the reaction of this compound with n-butyllithium (n-BuLi) followed by reaction with an electrophile like methyl iodide. taylorandfrancis.com However, the high reactivity of organolithium reagents can lead to side reactions, such as lithium-halogen exchange, especially with more reactive halogens like bromine. taylorandfrancis.com This can result in a mixture of products that are difficult to separate. taylorandfrancis.com The choice of solvent is crucial as it can influence the aggregation state and reactivity of the organolithium reagent. rug.nl For instance, ethereal solvents like THF can enhance reactivity. rug.nl Solubility issues of the organolithium intermediates can also pose a challenge, which can sometimes be addressed by altering the order of reagent addition or by using additives like lithium halide salts. odu.edu

Precursor Compounds and Their Derivatization for this compound Elaboration

The synthesis of this compound, a significant building block in the creation of more complex organic molecules, is achievable through several distinct chemical pathways. chemicalbook.commdpi.com These routes begin with readily available precursor compounds that are chemically modified, or derivatized, to introduce the characteristic ethynyl (B1212043) (alkyne) functional group. The primary methodologies include the Sonogashira coupling, dehydrohalogenation of vinyl precursors, and multi-step syntheses from benzaldehyde (B42025) derivatives.

One of the most prominent methods for forming the aryl-alkyne bond is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This reaction typically involves the coupling of an aryl halide with a terminal alkyne, facilitated by a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgyoutube.com For the synthesis of this compound, a common precursor is a dihalobenzene, such as 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene. The differing reactivity of the halogens allows for selective coupling at the more reactive site (I > Br >> Cl). wikipedia.org This dihalide is reacted with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The trimethylsilyl group serves as a protecting group for the terminal alkyne's acidic proton and is subsequently removed under mild basic conditions, typically using potassium hydroxide (B78521) in methanol (B129727), to yield the final product. harvard.edu

Another versatile route starts with 1-chloro-4-vinylbenzene, also known as 4-chlorostyrene (B41422). nih.govchemscene.com This method involves a two-step sequence. First, the vinyl group of the 4-chlorostyrene precursor is subjected to halogenation, typically with bromine (Br₂), to form a vicinal dihalide intermediate, 1-chloro-4-(1,2-dibromoethyl)benzene. In the second step, this intermediate undergoes a double dehydrohalogenation reaction. youtube.com This elimination of two equivalents of hydrogen bromide is accomplished by using a strong base, such as sodium amide (NaNH₂) or potassium hydroxide (KOH) under harsh conditions, which results in the formation of the alkyne triple bond. youtube.com

A third pathway elaborates the target molecule from p-chlorobenzaldehyde. prepchem.com This synthetic sequence begins with a reaction involving bromomethyltriphenylphosphonium bromide and a strong base like potassium tert-butoxide. This process first generates a vinyl bromide intermediate from the aldehyde. Subsequent treatment with additional strong base induces an elimination reaction (dehydrohalogenation) to form the desired alkyne, this compound. prepchem.com

The table below summarizes the key aspects of these synthetic routes.

| Synthetic Route | Primary Precursor(s) | Key Reagents and Catalysts | Intermediate(s) |

| Sonogashira Coupling | 1-Bromo-4-chlorobenzene, Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Amine Base | 1-Chloro-4-((trimethylsilyl)ethynyl)benzene |

| Dehydrohalogenation | 1-Chloro-4-vinylbenzene (4-Chlorostyrene) | 1. Br₂ (Bromine)2. Strong Base (e.g., NaNH₂) | 1-Chloro-4-(1,2-dibromoethyl)benzene |

| Aldehyde Derivatization | p-Chlorobenzaldehyde | Bromomethyltriphenylphosphonium bromide, Potassium tert-butoxide | Vinyl bromide species |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of organic compounds like this compound. semanticscholar.org These principles focus on improving efficiency, reducing waste, and minimizing environmental impact. mdpi.com

In the context of the Sonogashira coupling, significant green advancements have been made. A key area of improvement is the development of copper-free Sonogashira reactions. libretexts.org While copper(I) is an effective co-catalyst, it is toxic and can lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling). hes-so.ch By eliminating the copper co-catalyst, the process becomes more environmentally benign and can simplify product purification. libretexts.org Another green strategy involves the use of heterogeneous catalysts, such as palladium supported on carbon (Pd/C). mdpi.comhes-so.ch Unlike homogeneous catalysts that are difficult to separate from the reaction mixture, heterogeneous catalysts can be easily recovered by filtration and reused, aligning with the green principles of waste prevention and catalyst efficiency. researchgate.net

Energy consumption is another critical aspect of green chemistry. researchgate.net Traditional synthetic methods often require prolonged heating, consuming significant energy. libretexts.org The application of alternative energy sources, such as microwave irradiation and ultrasound, can dramatically accelerate reaction times, often reducing them from hours to minutes. semanticscholar.orgmdpi.com This leads to substantial energy savings and often results in higher product yields and purity. These techniques are applicable to many organic syntheses, including cross-coupling reactions. mdpi.com

The following table contrasts conventional and greener approaches for the synthesis of this compound.

| Green Chemistry Aspect | Conventional Method | Greener Alternative | Benefit |

| Catalysis | Homogeneous Pd complexes with Cu(I) co-catalyst | Heterogeneous Pd catalyst (e.g., Pd/C), Copper-free systems libretexts.orghes-so.ch | Catalyst recyclability, avoidance of toxic copper waste, simplified purification. hes-so.ch |

| Energy Source | Conventional heating (reflux) for extended periods | Microwave or ultrasonic irradiation semanticscholar.orgmdpi.com | Reduced reaction time, lower energy consumption, potentially higher yields. mdpi.com |

| Solvents | Organic solvents (e.g., THF, Toluene) mdpi.comprepchem.com | Aqueous media, ionic liquids, or solvent-free conditions wikipedia.orgmdpi.com | Reduced use of volatile organic compounds (VOCs), improved safety. semanticscholar.org |

| Waste Reduction | Stoichiometric use of strong bases, generation of salt byproducts | Catalytic approaches, atom-economical reactions | Higher atom economy, less inorganic waste generation. |

Advanced Reactivity and Mechanistic Investigations of 1 Chloro 4 Ethynylbenzene

Cross-Coupling Reactions Involving 1-Chloro-4-ethynylbenzene

This compound is a versatile building block in organic synthesis, primarily utilized in a variety of cross-coupling reactions to form more complex molecular architectures. These reactions, often catalyzed by transition metals, facilitate the formation of carbon-carbon and carbon-heteroatom bonds, making them indispensable tools in the creation of pharmaceuticals, functional materials, and natural products. researchgate.netlibretexts.org

The Sonogashira coupling is a cornerstone of C(sp²)–C(sp) bond formation, typically involving the reaction of a vinyl or aryl halide with a terminal alkyne. libretexts.orgbeilstein-journals.org This reaction is traditionally catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base. libretexts.orgbeilstein-journals.org this compound readily participates in Sonogashira couplings, serving as the terminal alkyne component. sigmaaldrich.com

The generally accepted mechanism for the palladium and copper co-catalyzed Sonogashira reaction proceeds through two interconnected catalytic cycles (see Figure 1). The palladium cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl or vinyl halide. Simultaneously, the copper cycle involves the formation of a copper(I) acetylide intermediate from the terminal alkyne (this compound) and a copper(I) salt. A transmetalation step then occurs where the acetylide ligand is transferred from the copper to the palladium complex. Finally, reductive elimination from the palladium complex yields the cross-coupled product and regenerates the active Pd(0) catalyst. libretexts.org

The scope of the Sonogashira reaction with this compound is broad, allowing for its coupling with a wide array of aryl and vinyl halides. For instance, it has been successfully coupled with iodophenyl groups on film surfaces to form C-C bonds. sigmaaldrich.com Furthermore, it has been used in the synthesis of complex organic molecules, such as in the preparation of (E)-5-(4-chlorophenyl)-1-phenylpent-1-en-4-yn-3-one, where it was reacted with a triazine ester in the presence of a palladium catalyst. mdpi.com

Recent advancements have also explored copper-free Sonogashira reactions. In these systems, the deprotonation of the alkyne is often facilitated by a strong base, and the subsequent steps proceed through a palladium-only catalytic cycle. libretexts.org Additionally, iron- and cobalt-catalyzed Sonogashira reactions are emerging as more sustainable and cost-effective alternatives to palladium-based systems. beilstein-journals.org In some iron-catalyzed systems, this compound has been shown to be a suitable substrate, providing good to excellent yields of the desired products without the formation of homocoupled byproducts. beilstein-journals.org

The ability to perform palladium-catalyzed C-C bond formations on surfaces is crucial for applications in materials science and nanotechnology. This compound has been utilized in such surface-modification reactions. Specifically, it undergoes the Sonogashira reaction with iodophenyl groups that are anchored to film surfaces. sigmaaldrich.com This demonstrates the utility of this compound in creating well-defined molecular architectures on solid supports, which is essential for the development of new electronic materials and sensors. The reaction mechanism is believed to follow the general principles of the Sonogashira coupling, with the surface-bound aryl iodide reacting with the palladium catalyst and subsequently with the copper acetylide of this compound.

Beyond the well-established Sonogashira reaction, this compound participates in other transition metal-catalyzed coupling reactions. eie.gr These reactions are vital for expanding the diversity of accessible molecular structures. For example, iron and cobalt catalysts are gaining traction as more economical and environmentally friendly alternatives to palladium for Sonogashira-type couplings. beilstein-journals.org Research has shown that this compound can be a viable substrate in iron-catalyzed Sonogashira reactions, leading to high yields of the cross-coupled products. beilstein-journals.org

Moreover, palladium-catalyzed reactions of this compound with other coupling partners, such as triazine esters, have been reported to yield complex enynones. mdpi.com These reactions often require careful optimization of the catalyst system, including the choice of palladium source, ligands, and reaction conditions, to achieve high selectivity and yield. mdpi.com The development of these alternative coupling methodologies highlights the ongoing efforts to create more sustainable and versatile synthetic tools. eie.gr

Cycloaddition Chemistry of the Ethynyl (B1212043) Moiety in this compound

The ethynyl group of this compound is a key functional handle for participating in cycloaddition reactions, most notably the 1,3-dipolar cycloaddition. This class of reactions is a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.org

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne is a prominent example of a "click reaction," a set of reactions known for their reliability, high yields, and simple reaction conditions. chemie-brunschwig.chgrowingscience.com This reaction leads to the formation of 1,2,3-triazoles, which are important structural motifs in medicinal chemistry and materials science. beilstein-journals.org this compound serves as the alkyne component in these reactions, reacting with various organic azides to produce 1,4-disubstituted-1,2,3-triazoles. chemie-brunschwig.chmdpi.com

The copper(I)-catalyzed version of this reaction (CuAAC) is particularly noteworthy as it proceeds with high regioselectivity, exclusively yielding the 1,4-isomer. researchgate.net The reaction is often carried out in water or a mixture of water and an organic solvent, making it an environmentally friendly process. chemie-brunschwig.chscielo.org.mx For example, this compound has been reacted with 5-azido-2-(2-methoxyphenyl)benzoxazole in the presence of a copper(II) sulfate (B86663) and phenylboronic acid catalytic system to afford the corresponding triazole in good yield. scielo.org.mx In another instance, it was coupled with 1-azido-3,4,5-trimethoxybenzene to synthesize a combretastatin (B1194345) A-4 analogue. mdpi.com

Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) have also been developed, which notably lead to the formation of the 1,5-disubstituted 1,2,3-triazole isomer, complementing the regioselectivity of the CuAAC reaction. chalmers.se

| Azide Reactant | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 5-azido-2-(2-methoxyphenyl)benzoxazole | CuSO₄ / PhB(OH)₂ | 1-(4-chlorophenyl)-4-(2-(2-methoxyphenyl)benzoxazol-5-yl)-1H-1,2,3-triazole | Modest | scielo.org.mx |

| 1-azido-3,4,5-trimethoxybenzene | EtMgCl | 5-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole | 51% | mdpi.com |

The mechanism of the 1,3-dipolar cycloaddition has been a subject of extensive study. The uncatalyzed Huisgen cycloaddition is generally considered to be a concerted pericyclic reaction, where the new bonds are formed in a single transition state. wikipedia.org However, computational studies, particularly using Density Functional Theory (DFT), have provided a more nuanced understanding. growingscience.com

For many 1,3-dipolar cycloadditions, the process is described as a one-step mechanism with an asynchronous transition state. growingscience.comresearchgate.net This means that while the bond formations occur within a single transition state, they are not perfectly simultaneous. The asynchronicity of bond formation is influenced by the electronic nature of the reactants. growingscience.com

In the context of the reaction between an azide and an alkyne, global reactivity indices calculated from DFT can reveal the nucleophilic and electrophilic characters of the reactants, which in turn helps to predict the flow of electrons and the regioselectivity of the reaction. growingscience.comresearchgate.net For instance, in the reaction of 2-azido-N-(4-diazenylphenyl) acetamide (B32628) with 4-bromo-2-chloro-1-ethynylbenzene, the azide acts as the nucleophile and the alkyne as the electrophile. growingscience.com This electronic preference, along with analysis of local reactivity indices, can predict the formation of the 1,4-triazole isomer. growingscience.comresearchgate.net

The mechanism can be further classified into non-polar and polar pathways. Non-polar mechanisms include synchronous concerted processes and stepwise biradical mechanisms. Polar mechanisms can be one-step, two-stage processes, or stepwise zwitterionic pathways, where charged intermediates are formed. growingscience.comresearchgate.net The specific pathway taken depends on the substituents of the dipole and dipolarophile, as well as the reaction conditions.

1,3-Dipolar Cycloaddition Reactions with Azides

Regioselectivity Studies: 1,4- vs. 1,5-Triazole Formation

The formation of 1,2,3-triazoles via the cycloaddition of azides and alkynes is a cornerstone of click chemistry. In the case of terminal alkynes like this compound, the reaction can yield two distinct regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. The control of regioselectivity is paramount and is predominantly dictated by the choice of catalyst.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for its exceptional regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. nih.govorgsyn.org This selectivity arises from a mechanism involving the formation of a copper(I) acetylide intermediate. orgsyn.org Various copper sources, including Cu(I) and in situ-reduced Cu(II) salts like CuSO₄, have been effectively used to catalyze this transformation with this compound, consistently leading to the 1,4-isomer. jmcs.org.mx For instance, a system using CuSO₄ and phenylboronic acid as a reductant provides an efficient route to these 1,4-disubstituted triazoles. jmcs.org.mx

Conversely, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary method that selectively yields the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole. nih.govorgsyn.org Unlike the copper-catalyzed pathway, the ruthenium catalyst activates the alkyne through π-interactions. This activation increases the nucleophilicity of the internal carbon of the alkyne, promoting its addition to the terminal nitrogen of the azide, which ultimately directs the reaction toward the 1,5-isomer. orgsyn.org

The choice of metal catalyst is thus the primary determinant in directing the regiochemical outcome of the cycloaddition with this compound, allowing for the selective synthesis of either the 1,4- or 1,5-triazole product.

| Catalyst System | Predominant Regioisomer | Mechanistic Feature | Reference |

| Copper (I) (e.g., CuI, CuSO₄/reductant) | 1,4-disubstituted | Formation of a σ-copper(I) acetylide intermediate. | nih.govorgsyn.orgjmcs.org.mx |

| Ruthenium (e.g., [Cp*RuCl] complexes) | 1,5-disubstituted | π-activation of the alkyne by the ruthenium center. | nih.govorgsyn.org |

| Nickel (e.g., Ni–rGO–zeolite) | 1,4-disubstituted | Not specified | chem-station.com |

Influence of Electronic and Steric Factors on Regioselectivity

Beyond catalyst control, the intrinsic electronic and steric properties of the reactants play a crucial role in influencing the regioselectivity of triazole formation. orgsyn.org In cycloaddition reactions, the electronic nature of the substituents on both the azide and the alkyne can modulate the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the reaction rate and selectivity.

For this compound, the 4-chlorophenyl group acts as an electron-withdrawing group (EWG). The presence of an EWG can enhance the electrophilicity of the alkyne, which can lead to a more controlled and regioselective cycloaddition process. growingscience.com However, this deactivation can also influence reactivity; the electron-withdrawing chloro group deactivates the ethynyl group toward certain electrophilic additions. In the context of RuAAC, the electronic properties of the alkyne substituent are a known factor in determining regioselectivity. For example, reactions with ynones (alkynes bearing a carbonyl group) typically result in the regioselective formation of triazoles with the electron-withdrawing group at the C-4 position of the heterocycle. nih.govorgsyn.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the reaction mechanisms and the origins of regioselectivity in the cycloaddition reactions of this compound. growingscience.com DFT calculations can model transition states, determine activation energies, and analyze the electronic properties of reactants to predict the most likely reaction pathway.

A DFT study on the 1,3-dipolar cycloaddition between an azide and an alkyne analogous to this compound (4-bromo-2-chloro-1-ethynylbenzene) revealed that the reaction proceeds through a one-step mechanism with an asynchronous transition state. growingscience.comresearchgate.net Analysis of the global reactivity indices showed an electron transfer from the alkyne towards the azide. growingscience.com

Crucially, these computational studies can dissect the factors controlling regioselectivity. The analysis of local reactivity indices (which identify the most nucleophilic and electrophilic sites on the reactants) predicted that the formation of the 1,4-triazole is kinetically favored. growingscience.comresearchgate.net However, the calculation of thermochemical parameters and activation energies indicated that the 1,5-triazole isomer is the more energetically favorable and stable product under thermodynamic control. growingscience.com This highlights a potential scenario where the reaction outcome can be governed by either kinetic or thermodynamic control, depending on the reaction conditions. Further computational studies on copper-catalyzed systems have explored competitive mechanistic pathways, including those involving a copper(III) metallacycle or a direct π-activation of the alkyne. acs.org

Diels-Alder Type Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. chem-station.com Alkynes can serve as dienophiles in this reaction, reacting with a diene to produce a cyclohexadiene ring system. libretexts.org

The reactivity of a dienophile is significantly enhanced by the presence of electron-withdrawing groups conjugated to the alkyne. chem-station.comlibretexts.org this compound features an ethynyl group (the dienophile) attached to a 4-chlorophenyl substituent. The chlorophenyl group is electron-withdrawing, which should make the alkyne moiety more electrophilic and thus a more reactive dienophile. In a normal-electron-demand Diels-Alder reaction, the reaction rate is increased by minimizing the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. chem-station.com Electron-withdrawing groups on the dienophile lower its LUMO energy, facilitating this interaction.

Given these principles, this compound is a plausible dienophile for Diels-Alder reactions. The reaction would proceed in a concerted fashion, and the stereochemistry of the diene would be retained in the resulting cyclohexadiene product. masterorganicchemistry.com While specific examples of this compound in published Diels-Alder reactions are not prominent, its electronic characteristics make it a suitable candidate for such transformations with electron-rich dienes.

Electrophilic and Nucleophilic Transformations of this compound

Electrophilic Additions to the Ethynyl Group

The ethynyl group of this compound is susceptible to addition reactions, though its reactivity is modulated by the electronic influence of the chlorophenyl ring. The electron-withdrawing nature of the chloro substituent tends to deactivate the alkyne towards traditional electrophilic additions (e.g., addition of hydrogen halides) by reducing the electron density of the triple bond.

Despite this deactivation, the ethynyl group can participate in other types of transformations. For example, under visible-light-mediated photoredox catalysis, this compound undergoes oxidative homodimerization to stereoselectively yield (Z)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione. lnu.edu.cn This reaction proceeds through a proposed cascade mechanism involving Csp-Csp oxidative coupling. lnu.edu.cn

In another example of a multicomponent reaction, this compound can undergo a photochemical carbosulfonylation. acs.org This visible-light-mediated reaction with an arylsulfinate and a carboxylic acid results in the addition of both an alkyl group and a sulfonyl group across the triple bond, directly converting the sp-hybridized carbons to sp³-hybridized carbons in a single step. acs.org

| Reaction Type | Reagents | Product Type | Reference |

| Oxidative Homodimerization | Photoredox catalyst (CN-TPT), visible light, O₂ (air) | (Z)-1,4-Enedione | lnu.edu.cn |

| Carbosulfonylation | Photoredox catalyst (4CzIPN), arylsulfinate, carboxylic acid, visible light | Alkyl sulfone | acs.org |

Nucleophilic Substitution at the Chloro-Position

The chlorine atom on the benzene (B151609) ring of this compound can be replaced via nucleophilic aromatic substitution (SₙAr). This type of reaction is generally feasible for aryl halides that possess one or more strong electron-withdrawing groups at the ortho or para positions relative to the leaving group. ambeed.comchemistrysteps.com These EWGs are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack. pressbooks.pub

The 4-ethynylphenyl group itself contributes to the activation of the C-Cl bond towards nucleophilic attack. While not as strongly activating as a nitro group, its electronic influence facilitates the substitution. The SₙAr mechanism is a two-step addition-elimination process: first, the nucleophile attacks the carbon bearing the chlorine, breaking the aromaticity and forming a resonance-stabilized carbanion; second, the chloride ion is eliminated, restoring the aromaticity of the ring. pressbooks.pub

Under different conditions, particularly with very strong bases like sodium amide (NaNH₂), nucleophilic substitution on aryl halides can also proceed through an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. chemistrysteps.compressbooks.pub However, the SₙAr pathway is more common for substrates like this compound when reacting with less aggressive nucleophiles. This reactivity allows for the introduction of a wide variety of functional groups at the 4-position, making it a versatile precursor in organic synthesis.

Electrochemical Transformations of this compound

The electrochemical behavior of this compound has been a subject of scientific inquiry, particularly its application in synthetic methodologies that leverage electrochemical activation. These transformations offer pathways to novel molecular architectures under controlled conditions.

Seleno(monofluoro)alkylation of Alkynes

A noteworthy electrochemical application involving this compound is its participation in the regio- and stereo-selective seleno(monofluoro)alkylation of alkynes. Research has demonstrated a method using C–H substrates as radical precursors for this transformation. researchgate.net

In a specific example, the electrochemical reaction of this compound with dimethyl 2-fluoromalonate and diphenyl diselenide was investigated. researchgate.net This process was conducted using constant current electrolysis in an undivided electrochemical cell. The reaction setup featured a reticulated vitreous carbon (RVC) anode and a platinum cathode, with ferrocene (B1249389) acting as a catalytic mediator. researchgate.net The resulting product from this reaction is dimethyl (E)-2-(2-(4-chlorophenyl)-2-(phenylselanyl)vinyl)-2-fluoromalonate. researchgate.net

Detailed findings from this electrochemical synthesis are presented below:

| Reactant | Reagents | Conditions | Product | Yield |

| This compound | Dimethyl 2-fluoromalonate, Diphenyl diselenide | Constant current electrolysis, RVC anode, Pt cathode, Ferrocene mediator, MeOH/THF solvent, 65°C | Dimethyl (E)-2-(2-(4-chlorophenyl)-2-(phenylselanyl)vinyl)-2-fluoromalonate | 62% researchgate.net |

Cyclic Voltammetry Analysis of Redox Behavior

The redox behavior of this compound has been characterized using cyclic voltammetry. This analytical technique provides insight into the electrochemical properties of the compound, such as its oxidation potential.

A cyclic voltammogram was recorded for a 10 mM solution of this compound in a methanol (B129727)/tetrahydrofuran (B95107) (MeOH/THF) mixture (2:1 ratio) containing n-Bu₄NBF₄ (0.1 M) as the electrolyte. researchgate.netresearchgate.net The analysis revealed a half-peak oxidation potential (Ep/2) of 1.43 V, which indicates the potential at which the compound begins to undergo oxidation under the specified conditions. researchgate.netresearchgate.net

| Compound | Concentration | Electrolyte | Solvent System | Half-Peak Potential (Ep/2) vs. Ag/AgCl |

| This compound | 10 mM | 0.1 M n-Bu₄NBF₄ | MeOH/THF (2:1) | 1.43 V researchgate.netresearchgate.net |

Radical Reactions and Hydrosilylation of this compound

This compound is also a substrate in radical-mediated reactions, including hydrosilylation. These reactions leverage the reactivity of the ethynyl group to form new carbon-silicon bonds, leading to functionalized styrene (B11656) derivatives.

The hydrosilylation of this compound with tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH) in water has been studied, showcasing the influence of the radical initiator on the reaction's yield and stereoselectivity. conicet.gov.ar The reaction proceeds via a silyl (B83357) radical mechanism. When initiated by dioxygen, the reaction yields the corresponding (Z)-tris(trimethylsilyl)silyl-substituted styrene with high yield and stereoselectivity. conicet.gov.ar In contrast, using 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ACCN) as the initiator results in a good yield but with diminished stereoselectivity in favor of the Z-alkene. conicet.gov.ar

The outcomes of these radical hydrosilylation reactions are summarized in the table below. conicet.gov.ar

| Substrate | Silylating Agent | Initiation Method | Yield (%) | Stereoselectivity (Z:E) |

| This compound | (Me₃Si)₃SiH | Dioxygen | 86 | 95:5 |

| This compound | (Me₃Si)₃SiH | ACCN | 78 | 71:29 |

Computational and Theoretical Studies on 1 Chloro 4 Ethynylbenzene

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) has been a primary tool for elucidating the structural properties of 1-chloro-4-ethynylbenzene. Geometry optimizations are commonly performed using hybrid functionals like B3LYP to determine the most stable molecular structure. connectedpapers.com

In a study focused on the functionalization of cuprous oxide (Cu₂O) surfaces, DFT calculations were employed to understand the binding structures of this compound (referred to as 4-CA in the study) on different Cu₂O facets. nih.govnih.gov These calculations are fundamental to understanding the interfacial interactions that dictate the performance of the composite material in applications like photocatalysis. nih.govnih.gov For instance, the interaction between the ethynyl (B1212043) group and the surface atoms is critical and can be precisely modeled using DFT.

Theoretical calculations for related phenylacetylene (B144264) derivatives provide a framework for understanding the bond lengths and angles within the this compound molecule. The geometry is largely defined by the rigid benzene (B151609) ring and the linear ethynyl group, with the chloro-substituent influencing the electronic distribution and, to a lesser extent, the structural parameters of the ring.

Table 1: Calculated Structural Parameters for Phenylacetylene Derivatives (Illustrative) Note: Specific DFT data for bond lengths and angles of isolated this compound were not available in the searched literature. This table illustrates typical parameters for related structures.

| Parameter | Typical Value |

|---|---|

| C≡C Bond Length | ~1.21 Å |

| C-C≡C Bond Angle | ~179° |

| C-Cl Bond Length | ~1.74 Å |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) is a powerful computational method used to explore the conformational space of molecules by simulating their motion over time. nih.goviupac.org This analysis is critical for understanding molecular stability, reactivity, and interactions. numberanalytics.com

However, based on a review of available scientific literature, specific studies employing molecular dynamics simulations for the detailed conformational analysis of this compound are not prominently featured. The molecule's relatively rigid structure, dominated by the planar phenyl ring and the linear ethynyl group, results in limited conformational freedom. The primary conformational variable would be the rotation around the single bond connecting the ethynyl group to the benzene ring, a low-energy process that is often simplified in other computational models like DFT. While MD simulations have been used to analyze the conformation of complex systems like poly(phenylacetylene)s nih.gov, dedicated studies on the monomer are not readily found.

Reactivity Prediction and Transition State Analysis using Computational Methods

Computational methods, particularly DFT, are instrumental in predicting the reactivity of this compound. The presence of the electron-withdrawing chloro group and the electron-rich ethynyl group creates specific sites of reactivity. iupac.org DFT calculations can predict the regioselectivity in functionalization reactions by analyzing the molecule's electronic structure. iupac.org

A pertinent example is the computational study of the 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne, in this case, the related 4-bromo-2-chloro-1-ethynylbenzene. researchgate.net Such studies use DFT to:

Analyze Local Reactivity: Local reactivity indices pinpoint the most reactive atoms within the molecule, predicting the outcome of regioselective reactions. researchgate.net

Model Transition States (TSs): By calculating the energies and geometries of transition states, researchers can determine reaction mechanisms and activation energy barriers. This analysis revealed a one-step, asynchronous mechanism for the cycloaddition. researchgate.net

Furthermore, theoretical calculations were performed for the visible light-driven cross-coupling reaction of phenethyl bromide with this compound. connectedpapers.com These calculations involved geometry optimizations using the B3LYP functional to understand the reactants and products. connectedpapers.com

Electronic Structure and Spectroscopic Property Predictions

The electronic structure of this compound has been a key focus of theoretical studies, especially in the context of its use as a molecular decorator for enhancing the photocatalytic performance of Cu₂O surfaces. nih.govoakwoodchemical.com

In these studies, DFT calculations combined with experimental techniques like ultraviolet photoelectron spectroscopy (UPS) were used to analyze how this compound modulates the electronic properties of Cu₂O. nih.govoakwoodchemical.com Key findings include:

Band Structure Modulation: The molecule introduces new electronic states within the band gap of the Cu₂O, which is crucial for enhancing photocatalytic activity. nih.govnih.gov

Charge Transfer Dynamics: Analysis of charge density difference and Bader charge calculations show that the molecule facilitates effective charge separation at the interface. nih.gov The integral value of the charge density difference for the this compound-decorated surface was calculated to be 1.160e. nih.gov

Work Function and Ionization Energy: Functionalization with this compound leads to a significant decrease in the work function and ionization energy of the Cu₂O {100} surface, which facilitates electron removal. nih.gov

Computational methods are also used to predict spectroscopic properties. The ¹H and ¹³C NMR chemical shifts for the product of a reaction involving this compound have been reported and are consistent with its proposed structure. connectedpapers.com

Table 2: Predicted Electronic Properties of this compound (4-CA) on Cu₂O {100} Surface Source: Adapted from studies on photocatalytic performance enhancement. nih.govnih.gov

| Property | Value/Observation | Reference |

|---|---|---|

| Charge Density Difference (Integral) | 1.160e | nih.gov |

| Work Function Change | Large Decrease | nih.gov |

| Ionization Energy Change | Large Decrease | nih.gov |

QSAR/QSPR Modeling in Medicinal Chemistry Contexts

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate a compound's structure with its biological activity or physicochemical properties, respectively. biorxiv.orgavantorsciences.com

This compound has been included as a data point in Quantitative Structure-Reactivity Relationship (QSRR) studies. biorxiv.org One such study developed a model for the kinetic chain-transfer constants in the free-radical polymerization of styrene (B11656). biorxiv.org In this work, the experimental logarithm of the transfer constant (log CX) for this compound was reported, and its value was predicted using the developed QSRR correlation equations. biorxiv.org

Table 3: QSRR Data for this compound in Styrene Polymerization Source: Katritzky, A. R., et al. (2008). biorxiv.org

| Compound Name | Experimental log CX | Predicted log CX (Eq. 1) | Predicted log CX (Eq. 2) |

|---|

Additionally, the material safety data sheet for this compound notes that certain toxicological data, such as its potential to cause allergic reactions upon prolonged exposure, were determined using QSAR modeling. numberanalytics.com This highlights the use of in-silico models to estimate toxicological endpoints in the absence of extensive experimental data. numberanalytics.comavantorsciences.com

Applications of 1 Chloro 4 Ethynylbenzene in Advanced Materials Science Research

Utilization in Conjugated Polymer Synthesis

1-Chloro-4-ethynylbenzene serves as a crucial building block in the synthesis of conjugated polymers, which are organic polymers that possess a backbone of alternating single and double or triple bonds. This alternating system of pi-electrons results in unique electronic and optical properties. The presence of both a chloro and an ethynyl (B1212043) group on the benzene (B151609) ring makes this compound a versatile monomer for various polymerization reactions, particularly Sonogashira cross-coupling reactions. researchgate.netchemrxiv.org

Development of Conductive Polymers

Conjugated polymers derived from this compound can exhibit significant electrical conductivity. The ethynyl group provides a site for polymerization, leading to the formation of extended π-conjugated systems, such as poly(p-phenyleneethynylene)s (PPEs). researchgate.net The incorporation of the chloro-substituent can influence the polymer's electronic properties, solubility, and morphology, which are critical factors for their performance as conductive materials. smolecule.comsmolecule.com Research has shown that the specific nature of the substituents on the phenylene ethynylene backbone can significantly influence the resulting polymer's properties. nih.gov

For instance, the palladium-catalyzed Sonogashira cross-coupling of terminal alkynes like this compound with aryl halides is a key method for creating these polymers. researchgate.net The resulting poly(arylene ethynylene) networks can be designed to have high surface areas and tunable properties.

Liquid Crystal Applications

The rigid, rod-like structure of molecules containing the phenylene-ethynylene unit makes them suitable candidates for liquid crystal applications. taylorandfrancis.com The introduction of a chloro-substituent in this compound can enhance the material's polarizability and intermolecular interactions, which are important for the formation and stabilization of liquid crystalline phases. By carefully designing the molecular structure, polymers and oligomers incorporating this compound can be synthesized to exhibit specific mesophase behaviors, which are crucial for their use in displays and other optical devices. smolecule.com

Integration into Organic Electronic Materials

This compound is a valuable precursor for the synthesis of a variety of organic electronic materials. chemblink.com Its reactive ethynyl and chloro groups allow for its incorporation into larger, more complex molecular structures with tailored electronic and photophysical properties.

Organic Light-Emitting Diodes (OLEDs) Precursors

In the field of OLEDs, this compound can be used to synthesize larger aromatic systems that serve as emissive or charge-transporting materials. rsc.orggoogle.com For example, it can be a starting material in the multi-step synthesis of complex molecules like hexaarylbenzene dendrimers, which have shown promise for efficient solution-processed OLEDs. rsc.org The ethynyl group is particularly useful for building conjugated backbones through reactions like the Sonogashira coupling, which is a common strategy in the synthesis of materials for optoelectronic devices. chemrxiv.org

| Precursor Molecule | Synthetic Target | Application |

| This compound | Hexaarylbenzene dendrimers | Solution-processed OLEDs rsc.org |

| This compound | Functionalized porphyrins | Emitters in OLEDs mdpi.com |

Organic Photovoltaics and Photodetectors

The principles that make this compound derivatives suitable for OLEDs also apply to their use in organic photovoltaics (OPVs) and photodetectors. nih.govacs.org The ability to create extended conjugated systems is fundamental to the design of materials that can absorb light and separate charge efficiently. Research has explored the use of polymers derived from similar building blocks in OPVs. researchgate.net The functionalization of materials with ethynyl groups can enhance π-π stacking, which is beneficial for charge transport in these devices. researchgate.net Recent studies on Cu2O polyhedra functionalized with halide-substituted phenylacetylenes, including this compound, have shown effects on photocatalytic activity, which is relevant to the development of photodetector materials. acs.org

Role as a Building Block in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid structure and reactive functionalities of this compound make it a suitable building block for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). acs.org

In the context of MOFs, the ethynyl group can be utilized for post-synthetic modification or as part of the organic linker itself. The chloro group can also play a role in tuning the properties of the framework, for instance, by influencing interactions with guest molecules. nih.gov For example, chloro-functionalized MOFs have demonstrated enhanced adsorption of benzene. nih.gov While direct use of this compound in reported MOF synthesis is noted, specific examples of the resulting frameworks are still emerging. acs.org

For COFs, which are constructed entirely from covalently bonded organic building blocks, the ethynyl group of this compound is an ideal reactive site for forming the porous network, often through reactions like Sonogashira-Hagihara coupling. rsc.org These frameworks are investigated for applications in gas storage and separation. The ability to precisely design the pore size and chemical environment within COFs by selecting specific building blocks like this compound is a key advantage of this class of materials. researchgate.netrsc.org

| Framework Type | Role of this compound | Potential Application |

| MOFs | Organic linker or for post-synthetic modification acs.org | Gas adsorption and separation nih.gov |

| COFs | Monomer for framework synthesis | Iodine adsorption, catalysis researchgate.netresearchgate.net |

Surface Functionalization and Film Applications

This compound is a versatile compound for the modification of material surfaces and the creation of thin films with tailored properties. Its terminal alkyne group is particularly useful for forming covalent bonds with various substrates, enabling the creation of robust and stable surface modifications.

One of the primary methods for the surface functionalization using this compound is through the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the terminal alkyne of this compound and an aryl halide, such as an iodophenyl group, present on a film's surface. This method has been successfully employed to graft these molecules onto silicon (111) surfaces, creating a well-defined organic monolayer.

The resulting functionalized surfaces exhibit altered electronic and chemical properties. For instance, the modification of cuprous oxide (Cu₂O) surfaces with this compound has been shown to enhance the photocatalytic performance of the material. This improvement is attributed to the modulation of the electronic band structure of the Cu₂O upon functionalization.

Furthermore, this compound can be used in the fabrication of thin polymer films through plasma-enhanced chemical vapor deposition (PECVD). In this process, the monomer vapor is introduced into a plasma state, leading to polymerization and deposition onto a substrate. This technique allows for the creation of highly conformal and uniform antireflective coatings on various substrates, including silicon wafers and quartz slides.

The ability to form self-assembled monolayers (SAMs) is another significant application of this compound in materials science. While detailed studies on this compound SAMs are emerging, related ethynylbenzene derivatives have shown the ability to form well-ordered, tightly-packed films on gold surfaces. The terminal alkyne can form a direct covalent C-Au σ-bond, providing a strong anchoring point to the substrate. These SAMs can act as thin, insulating layers with potential applications in molecular electronics.

Supramolecular Assemblies and Crystal Engineering with this compound

The precise arrangement of molecules in the solid state, governed by non-covalent intermolecular interactions, is the focus of crystal engineering and supramolecular chemistry. This compound, with its distinct functional groups, serves as an excellent model system for studying and designing supramolecular assemblies.

Understanding Supramolecular Equivalence of Functional Groups

A key concept in crystal engineering is the idea of supramolecular equivalence, where different functional groups can play similar roles in directing crystal packing due to comparable steric and electronic properties. Research has demonstrated the supramolecular similarity between the ethynyl (–C≡CH) and chloro (–Cl) groups. smolecule.com

Influence on Crystal Packing and Intermolecular Interactions

The chloro and ethynyl groups of this compound exert a significant influence on how the molecules pack in the solid state and the types of intermolecular interactions they form. The polarization of these groups allows them to participate in a variety of non-covalent interactions.

In the crystal structures of related compounds, the chloro and ethynyl groups have been shown to be hexa-coordinate, participating in multiple intermolecular interactions. smolecule.com These interactions include:

Hydrogen Bonds: The ethynyl group can act as a hydrogen bond donor (C–H···π) and its π-system can act as a hydrogen bond acceptor (N–H···π, C–H···π). smolecule.com The chlorine atom can also act as a weak hydrogen bond acceptor (N–H···Cl, C–H···Cl). smolecule.com

Halogen Bonds: The chlorine atom, under certain circumstances, can participate in halogen bonding (C–Cl···π), where the electropositive region on the pole of the chlorine atom interacts with an electron-rich π-system. smolecule.com

π-π Stacking: The aromatic rings of this compound can interact through π-π stacking, further stabilizing the crystal lattice.

The interplay of these interactions dictates the final crystal packing. For example, in the isostructural 4-ethynylaniline (B84093) and 4-chloroaniline, the –C≡CH and –Cl groups behave in the same supramolecular fashion, leading to identical packing motifs. smolecule.com The table below summarizes the key intermolecular interactions observed in the crystal structures of these related aniline (B41778) derivatives, highlighting the similar roles of the ethynyl and chloro groups.

| Interaction Type | Donor | Acceptor | Role of Ethynyl/Chloro Group |

| Hydrogen Bond | N–H | π-system of ethynyl group | Acceptor |

| Hydrogen Bond | C–H (aryl) | π-system of ethynyl group | Acceptor |

| Hydrogen Bond | C–H (ethynyl) | π-system of adjacent ring | Donor |

| Hydrogen Bond | N–H | Chlorine atom | Acceptor |

| Hydrogen Bond | C–H (aryl) | Chlorine atom | Acceptor |

| Halogen Interaction | C–Cl | π-system of adjacent ring | Electrophilic center |

This table is a representation of potential interactions based on studies of similar compounds.

Design of Self-Assembled Systems

The predictable nature of the intermolecular interactions involving the chloro and ethynyl groups makes this compound a valuable building block for the design of self-assembled systems. The principles of supramolecular equivalence and well-defined interaction patterns allow for the construction of complex architectures from simple molecular components.

The terminal ethynyl group is a key feature for building larger, self-assembled structures through reactions like the Sonogashira coupling. This allows for the programmed assembly of linear oligomers and polymers with repeating this compound units. The chloro-substituent in such systems can then be used to fine-tune the electronic properties and intermolecular interactions of the final material.

While specific, complex self-assembled systems based solely on this compound are a developing area of research, its potential is evident. For instance, it is listed as a building block for liquid crystals, where the rigid rod-like shape of the molecule and the polarizability of its substituents are advantageous for forming mesophases. cymitquimica.comambeed.comstarshinechemical.com The design principles involve creating molecules that, through a combination of shape anisotropy and specific intermolecular interactions, will spontaneously align into ordered, fluid phases.

The general strategy for designing self-assembled systems with this compound involves leveraging its dual functionality. The ethynyl group can be used as a reactive handle for covalent synthesis of larger molecules, while the chloro and phenyl groups provide the necessary non-covalent interactions to guide the assembly of these larger molecules into the desired supramolecular architecture.

Applications of 1 Chloro 4 Ethynylbenzene in Pharmaceutical and Agrochemical Research Scaffolds

Design and Synthesis of Bioactive Molecules Incorporating 1-Chloro-4-ethynylbenzene Derivatives

The structural attributes of this compound make it an ideal starting material for the synthesis of complex bioactive molecules. smolecule.comcymitquimica.com Its rigid phenylacetylene (B144264) scaffold can be readily incorporated into larger molecular frameworks, serving as a linker or a key interacting moiety. The terminal alkyne allows for the straightforward introduction of various substituents through reactions like Sonogashira coupling, providing access to a diverse range of derivatives.

The most prominent application of this compound in constructing bioactive molecules is through the CuAAC reaction. By reacting with various organic azides, a library of 1,2,3-triazole-containing compounds can be generated. This strategy has been widely employed to link the 4-chlorophenyl moiety to other pharmacologically active scaffolds, such as isoflavones, nucleosides, and quinolines, leading to the development of novel therapeutic candidates. The resulting triazole ring is not merely a linker but often plays a crucial role in the biological activity of the final compound by participating in key binding interactions with biological targets.

Development of Anticancer Agents

The quest for novel and more effective anticancer agents has led researchers to explore a multitude of synthetic strategies, with this compound playing a significant role in the development of several promising classes of compounds.

In a notable study, a series of 1,2,3-triazole linked isoflavone (B191592) derivatives were synthesized and evaluated for their anticancer properties. One such derivative, 7-(4-(4-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-3-(pyridin-4-yl)-4H-chromen-4-one (Compound 9h ), was prepared using this compound. smolecule.com The synthesis involved a "click" reaction between 7-azido-3-(pyridin-4-yl)-4H-chromen-4-one and this compound, catalyzed by copper(I) iodide. smolecule.com

The synthesized compounds were tested against a panel of human cancer cell lines, including prostate (PC3 and DU-145), lung (A549), and breast (MCF-7) cancers. smolecule.com Several of the 1,2,3-triazole-linked isoflavone derivatives demonstrated significant anticancer activity, with some compounds exhibiting greater potency than the standard chemotherapeutic agent, etoposide. smolecule.com

Table 1: Synthesis of 1,2,3-Triazole-Linked Isoflavone Derivative 9h

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| 7-azido-3-(pyridin-4-yl)-4H-chromen-4-one | This compound | CuI | 7-(4-(4-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-3-(pyridin-4-yl)-4H-chromen-4-one (9h) | 65% |

Combretastatin (B1194345) A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization, making it a lead compound in cancer research. However, its clinical utility is hampered by its poor water solubility and isomerization to the inactive trans-isomer. To overcome these limitations, researchers have synthesized cis-restricted analogues of CA-4, including those incorporating a 1,2,3-triazole ring.

In one such study, 5-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole (Compound 3g ) was synthesized from this compound. cymitquimica.com The reaction involved a cycloaddition with 1-azido-3,4,5-trimethoxybenzene. This approach replaces the unstable cis-double bond of CA-4 with a stable triazole ring, while maintaining the key pharmacophoric features. cymitquimica.com The resulting analogues were evaluated for their cytotoxic effects against human colon cancer (HT-29) and lung cancer (A-549) cell lines. cymitquimica.com

Table 2: Synthesis of Combretastatin A-4 Analogue 3g

| Reactant 1 | Reactant 2 | Product | Yield | Melting Point |

| This compound | 1-azido-3,4,5-trimethoxybenzene | 5-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole (3g) | 51% | 146–148 °C |

Synthesis of Antimicrobial and Antifungal Compounds

Beyond its application in anticancer research, this compound has also been utilized in the synthesis of novel antimicrobial and antifungal agents. The "click" chemistry approach has proven to be a powerful tool for decorating various scaffolds with the 4-chlorophenyltriazole moiety to enhance their antimicrobial potential.

Tuberculosis remains a significant global health threat, necessitating the development of new therapeutic agents. In this context, modified nucleosides have been explored as potential inhibitors of essential mycobacterial enzymes. A study focused on the synthesis of thymidine (B127349) analogues targeting Mycobacterium tuberculosis thymidine monophosphate kinase (TMPKmt) utilized this compound. ugent.be

Specifically, a thymidine analogue was synthesized via a copper-catalyzed azide-alkyne cycloaddition reaction between an azido-modified thymidine precursor and this compound. ugent.be The reaction was carried out in a mixture of water and t-butanol with copper(II) sulfate (B86663) and sodium ascorbate. ugent.be The resulting thymidine analogue, incorporating a 4-(4-chlorophenyl)-1,2,3-triazole moiety, was evaluated for its inhibitory activity against TMPKmt. nih.govnih.gov

Table 3: Synthesis of a Thymidine Analogue for Anti-TB Activity

| Reactant 1 | Reactant 2 | Reagents | Product | Yield |

| Azido-modified thymidine | This compound | CuSO4·5H2O, sodium ascorbate | Thymidine analogue with a 4-(4-chlorophenyl)-1,2,3-triazole substituent | 31% |

8-Hydroxyquinoline (B1678124) and its derivatives are known for their broad-spectrum antifungal activity. To enhance their efficacy and to study their mechanism of action, a novel fluorescent derivative was synthesized using this compound. The resulting compound, 5-(4-(4-Chlorophenyl)-1H-1,2,3-triazol-1-yl)quinolin-8-ol (Compound 10 ), was created through a "click" reaction between 5-azido-8-hydroxyquinoline and this compound. researchgate.netmdpi.com

This compound exhibited significant antifungal activity against a range of pathogenic fungi, including Candida species, dermatophytes, and Fusarium solani, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 4 µg/mL. researchgate.net The intrinsic fluorescence of the molecule allowed for its visualization within fungal cells using confocal microscopy, which suggested that the compound accumulates at the cell edge and may exert its antifungal effect by damaging the cell wall. researchgate.net

Table 4: Antifungal Activity of 8-Hydroxyquinoline Derivative 10

| Fungal Pathogen | MIC Range (µg/mL) |

| Candida species | 0.5 - 4 |

| Dermatophytes | 0.5 - 4 |

| Fusarium solani | 0.5 - 4 |

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the structure of 1-chloro-4-ethynylbenzene.

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring and the acetylenic proton exhibit characteristic chemical shifts. The aromatic protons typically appear as a multiplet in the region of δ 7.31-7.39 ppm. rsc.org The ethynyl (B1212043) proton, being in a distinct chemical environment, resonates as a singlet at a different frequency, often around δ 2.5–3.0 ppm.

¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic | 7.31-7.39 rsc.org | Multiplet |

| Ethynyl | 2.5-3.0 | Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the sp-hybridized ethynyl carbons resonate in a characteristic upfield region, typically between δ 70–90 ppm. The aromatic carbons, influenced by the chlorine substituent and the ethynyl group, appear further downfield in the δ 120–140 ppm range. Specific reported shifts for the carbon atoms in the molecule include values around 89.2, 121.4, 122.7, 128.8, 132.8, and 134.6 ppm. rsc.org

¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Ethynyl (sp) | 70-90 |

| Aromatic (sp²) | 120-140 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula of this compound is C₈H₅Cl, with a calculated molecular weight of approximately 136.58 g/mol . thermofisher.comavantorsciences.com HRMS analysis can confirm this molecular weight with high precision. scielo.org.mx

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, the most characteristic absorption is the C≡C stretching vibration of the alkyne group, which appears at approximately 2100 cm⁻¹. The C-Cl stretching vibration is also observable in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. Specification sheets for commercial samples of this compound confirm that the infrared spectrum conforms to its known structure. thermofisher.comavantorsciences.com

Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Alkyne (C≡C) | Stretch | ~2100 |

| Carbon-Chlorine (C-Cl) | Stretch | 600-800 |

Electrochemical Characterization Techniques

The electrochemical behavior of this compound has been investigated through various techniques to understand its redox properties and its interactions at electrode interfaces. These studies are crucial for its application in areas such as electrosynthesis and corrosion inhibition.

Cyclic voltammetry (CV) is a fundamental technique used to probe the electrochemical characteristics of a compound. A study utilizing CV on a 10 mM solution of this compound in a 2:1 mixture of methanol (B129727) (MeOH) and tetrahydrofuran (B95107) (THF) with 0.1 M tetrabutylammonium (B224687) tetrafluoroborate (B81430) (n-Bu4NBF4) as the electrolyte revealed its oxidation potential. researchgate.net The resulting cyclic voltammogram showed a half-wave potential (E p/2) of 1.43 V, indicating the potential at which the compound undergoes oxidation at the electrode surface. researchgate.net

Further electrochemical analysis has focused on the application of this compound as a corrosion inhibitor for carbon steel in aggressive acidic environments. anticorr.org.tw Techniques such as Electrochemical Impedance Spectroscopy (EIS) and Tafel polarization have provided detailed insights into its protective mechanism. anticorr.org.tw In a study conducted in 2 M hydrochloric acid (HCl) at 90 °C, this compound was shown to be an effective corrosion inhibitor, achieving an inhibition efficiency of 78.2%. anticorr.org.tw